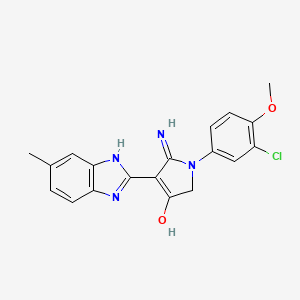![molecular formula C21H19FN6 B6089775 2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)
2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the cell cycle progression and inducing apoptosis in cancer cells. Furthermore, it has been proposed that this compound may act as a DNA intercalator, thereby disrupting the DNA replication and transcription process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole have been investigated in several studies. It has been found to have a low toxicity profile and does not cause significant damage to normal cells. Moreover, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to possess antimicrobial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole in lab experiments is its low toxicity profile. This makes it a safe and reliable compound for use in various assays. Additionally, its wide range of therapeutic applications makes it a versatile compound for studying various biological processes.
However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy. Moreover, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole. One of the potential areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Moreover, the potential use of this compound as a drug delivery system needs to be explored. Furthermore, the development of analogs of this compound with improved solubility and efficacy may lead to the discovery of more potent therapeutic agents. Finally, the potential use of this compound in combination therapy with other drugs needs to be investigated to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole has been reported in several studies. One of the widely used methods involves the reaction of 4-fluoroaniline, 5-amino-1,2,4-triazine-3-carbonitrile, and 3-piperidin-1-ylbenzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds via a multicomponent reaction mechanism and results in the formation of the desired product with good yield and purity.
Scientific Research Applications
The compound 2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been found to possess antimicrobial, antifungal, and antiviral properties. Moreover, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
2-[1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]piperidin-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6/c22-16-9-7-14(8-10-16)19-12-23-27-21(26-19)28-11-3-4-15(13-28)20-24-17-5-1-2-6-18(17)25-20/h1-2,5-10,12,15H,3-4,11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSXFVIDCMPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyridine](/img/structure/B6089694.png)
![6-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6089696.png)
![(2-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6089707.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6089708.png)
![2-[(1-methyl-4-piperidinyl)oxy]-N-(tetrahydro-3-furanylmethyl)aniline](/img/structure/B6089710.png)
![4-[3-(allyloxy)phenyl]-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6089730.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6089737.png)
![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)
![1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089749.png)
![2-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6089751.png)

![1-(2,6-dimethyl-4-morpholinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6089788.png)
![2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B6089796.png)
![4-tert-butyl-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6089801.png)